molecular formula C10H11ClN2O B2430216 5-amino-2-chloro-N-cyclopropylbenzamide CAS No. 926221-09-2

5-amino-2-chloro-N-cyclopropylbenzamide

Cat. No. B2430216
CAS RN: 926221-09-2
M. Wt: 210.66
InChI Key: UMIDNNZSBUQSFV-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-amino-2-chloro-N-cyclopropylbenzamide consists of a benzamide core with an amino group at the 5-position, a chlorine atom at the 2-position, and a cyclopropyl group attached to the nitrogen atom .

Scientific Research Applications

Structural and Chemical Analysis

  • The structure of compounds similar to 5-amino-2-chloro-N-cyclopropylbenzamide, like glibenclamide, has been studied using NMR spectroscopy and theoretical calculations. These studies help in understanding the molecular structure and properties of such compounds (Sanz et al., 2012).
  • Investigations into molar refraction and polarizability of similar compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide, have been conducted, offering insights into their chemical behavior in various solutions (Sawale et al., 2016).

Applications in Gene-Directed Enzyme Prodrug Therapy (GDEPT)

  • Nitrogen mustard analogues derived from compounds structurally similar to 5-amino-2-chloro-N-cyclopropylbenzamide have been evaluated as prodrugs in gene-directed enzyme prodrug therapy, indicating potential applications in targeted cancer therapy (Friedlos et al., 1997).

Exploration in Pharmacology

  • Derivatives of structurally similar compounds have been explored for their binding affinity and antagonistic activities in pharmacological studies, indicating potential therapeutic applications (Ohmori et al., 1996).
  • Studies on the metabolism and transformation of related compounds in biological systems can provide insights into their pharmacokinetics and potential therapeutic uses (Arita et al., 1970).

Mechanism of Action

The mechanism of action for 5-amino-2-chloro-N-cyclopropylbenzamide is not specified in the sources I found. Its mechanism of action would likely depend on its intended use in a specific research context .

The storage temperature is room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-amino-2-chloro-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-9-4-1-6(12)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIDNNZSBUQSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-chloro-N-cyclopropylbenzamide

CAS RN

926221-09-2
Record name 5-amino-2-chloro-N-cyclopropylbenzamide
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